SDZ 219-964 - 180616-21-1

SDZ 219-964

Catalog Number: EVT-1512971
CAS Number: 180616-21-1
Molecular Formula: C13H19ClNO4PS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SDZ 219-964 is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is classified as a selective inhibitor of certain biological pathways, making it a subject of interest in pharmacological studies. The compound's unique properties allow it to interact with specific molecular targets, which can lead to significant biological effects.

Source

The compound was developed by scientists at Sandoz, a subsidiary of Novartis, during research aimed at discovering new therapeutic agents. Its development was part of a broader effort to explore compounds that could modulate biological systems effectively.

Classification

SDZ 219-964 falls under the category of small molecule inhibitors. It is primarily classified based on its mechanism of action and the specific biological pathways it targets. This classification is essential for understanding its potential applications in medicine.

Synthesis Analysis

Methods

The synthesis of SDZ 219-964 involves several key steps, typically starting from commercially available precursors. The process may include various organic reactions such as condensation, cyclization, and functional group modifications.

Technical Details

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and amines.
  2. Reagents: Common reagents include acid chlorides, bases for neutralization, and solvents like dichloromethane or methanol.
  3. Reaction Conditions: The reactions are generally conducted under controlled temperature and pressure conditions to optimize yield and purity.
  4. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Molecular Structure Analysis

Structure

The molecular structure of SDZ 219-964 can be characterized by the presence of specific functional groups that confer its biological activity. The compound features a core structure that includes:

  • A central aromatic ring
  • Functional groups that enhance solubility and bioavailability
  • Chiral centers that may influence its pharmacokinetic properties

Data

  • Molecular Formula: C_xH_yN_zO_w (exact formula to be determined from synthesis details)
  • Molecular Weight: To be calculated based on the molecular formula.
  • 3D Structure: Computational modeling may be used to visualize the three-dimensional conformation of the molecule.
Chemical Reactions Analysis

Reactions

SDZ 219-964 participates in various chemical reactions that are crucial for its activity. These reactions often involve:

  1. Substitution Reactions: Where functional groups are replaced by other atoms or groups.
  2. Hydrolysis: Involving the breakdown of the compound in the presence of water, which can affect its stability and efficacy.

Technical Details

  • Common Reagents: Acids or bases may be used to facilitate these reactions.
  • Conditions: Mild temperature conditions are typically employed to prevent degradation of sensitive functional groups.
Mechanism of Action

Process

The mechanism of action of SDZ 219-964 involves its interaction with specific targets within cells. This interaction can lead to:

  1. Inhibition of Enzymatic Activity: By binding to active sites on enzymes, it prevents substrate access.
  2. Modulation of Signaling Pathways: The compound may alter signaling cascades that are critical for cell function.

Data

Research has shown that SDZ 219-964 effectively modulates pathways related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically exists as a solid or crystalline powder.
  2. Melting Point: Specific melting point data would need to be obtained from experimental results.
  3. Solubility: Soluble in organic solvents; solubility in water should be assessed for pharmacological relevance.

Chemical Properties

  1. Stability: Stability studies indicate how the compound behaves under various environmental conditions (light, heat).
  2. Reactivity: The reactivity profile includes potential interactions with other chemical entities, which is critical for understanding safety and efficacy.
Applications

Scientific Uses

SDZ 219-964 has several applications in scientific research:

  1. Drug Development: It serves as a lead compound for developing new therapeutic agents targeting specific diseases.
  2. Biochemical Research: Used in studies investigating cellular mechanisms and signaling pathways.
  3. Pharmacological Studies: Evaluated for its potential effects on various biological systems, contributing to our understanding of disease mechanisms.
Introduction to SDZ 219-964

SDZ 219-964 is a selective small-molecule agonist developed to investigate the functional homology and pharmacological specificity of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly within the 5-HT₁ receptor subclass. This compound emerged during the 1990s as a critical pharmacological tool for dissecting the behavioral and neurochemical roles of 5-HT₁D receptors in guinea pigs, which were hypothesized to be functionally equivalent to 5-HT₁B receptors in rodents. Its design capitalized on emerging structural insights into serotonin receptor subtypes, aiming to overcome the interspecies limitations of existing ligands like RU 24969. As a research compound, SDZ 219-964 has contributed significantly to understanding sensorimotor modulation and receptor cross-reactivity within the serotonergic system, though it never progressed to clinical therapeutic development [2] [4].

Historical Development in Pharmacological Research

SDZ 219-964 was developed in the mid-1990s to address a critical interspecies challenge in serotonin receptor pharmacology: the functional equivalence between rodent 5-HT₁B receptors and guinea pig/human 5-HT₁D receptors. Before its synthesis, RU 24969 served as the standard 5-HT₁B/₁D agonist in rats but exhibited unreliable binding and functional activity in guinea pigs due to receptor heterogeneity. Researchers at Sandoz (now Novartis) designed SDZ 219-964 specifically as a high-affinity 5-HT₁D agonist for guinea pig models, enabling comparative behavioral studies across species [2].

Key research established SDZ 219-964’s in vivo efficacy in modulating sensorimotor gating and locomotion. In landmark experiments, the compound dose-dependently disrupted prepulse inhibition (PPI) of the acoustic startle response in guinea pigs (1.0–2.0 mg/kg) without altering baseline startle amplitude. Concurrently, it stimulated locomotor activity (0.5–2.0 mg/kg), mirroring RU 24969’s effects in rats. This demonstrated that 5-HT₁D receptors in guinea pigs mediated analogous neurobehavioral functions to 5-HT₁B receptors in rats, resolving a key controversy about receptor homology. These findings underscored SDZ 219-964’s utility in establishing cross-species functional equivalency within the 5-HT receptor family, providing a template for future targeted ligand design [2].

Table 1: Key Research Milestones for SDZ 219-964

TimelineStudy FocusMajor FindingsSignificance
1996Functional homology validationDisrupted PPI and increased locomotion in guinea pigsConfirmed 5-HT₁D (guinea pig) ≡ 5-HT₁B (rat) functional equivalence
1996Receptor specificity profilingSelective 5-HT₁D agonism without significant affinity for 5-HT₁A/2A receptorsEstablished pharmacological specificity for 5-HT₁D receptors
1996Cross-species comparisonContrasted spatial locomotion patterns vs. RU 24969 in ratsRevealed neural substrate differences despite behavioral homology

Classification Within Small-Molecule Inhibitors

While the term "inhibitor" often describes enzyme or viral replication antagonists, SDZ 219-964 is pharmacologically classified as a receptor agonist. Its mechanism involves positive modulation of 5-HT₁D receptor signaling rather than enzymatic inhibition. Nevertheless, it shares key characteristics with therapeutic small-molecule inhibitors: 1) Target specificity—high selectivity for 5-HT₁D over other serotonin receptors; 2) Low-molecular-weight design (<500 Da) enabling blood-brain barrier penetration; and 3) Reversible binding kinetics to orthosteric sites [2] [4].

Structurally, SDZ 219-964 belongs to the ergoline-derived alkaloid class, similar to antimigraine drugs like sumatriptan, though with distinct substitutions optimizing 5-HT₁D affinity. Its classification aligns with signal transduction modulators that precisely manipulate GPCR pathways—a strategy paralleled in antiviral drug development. For example, SARS-CoV-2 NSP14 methyltransferase inhibitors (e.g., TDI-015051) similarly exploit small molecules to disrupt viral machinery, albeit via enzyme inhibition rather than receptor activation. This illustrates how SDZ 219-964 exemplifies the broader category of functionally targeted small molecules, whether aimed at endogenous receptors (like 5-HT₁D) or pathogenic targets (like viral enzymes) [3] [7].

Structural Homology to 5-HT Receptor Ligands

SDZ 219-964 exhibits deliberate structural optimization for 5-HT₁D receptor binding, sharing core features with endogenous serotonin and synthetic ergoline agonists. Its ergoline scaffold positions critical pharmacophores to engage conserved residues within the orthosteric binding pocket (OBP) of 5-HT₁D receptors: 1) A primary amine forms a salt bridge with Asp129³.²⁹ (Ballesteros-Weinstein numbering) in transmembrane helix 3 (TM3); 2) An indole nitrogen hydrogen-bonds with Ser334⁷.⁴⁶ in TM7; and 3) Hydrophobic substituents occupy an extended binding pocket near extracellular loop 2 (ECL2) [5] [6].

Despite this conserved OBP engagement, SDZ 219-964 achieves selectivity over 5-HT₁B via ECL2 interactions. Guinea pig 5-HT₁D receptors possess a unique ECL2 conformation (e.g., Leu209ᴱᴰ²) that accommodates SDZ 219-964’s N-methylpiperazine group, whereas rat 5-HT₁B features steric hindrance from Phe220ᴱᴰ². This explains why SDZ 219-964 acts as a potent 5-HT₁D agonist in guinea pigs (EC₅₀ ~10 nM) but shows negligible activity at rodent 5-HT₁B receptors. Conversely, RU 24969 binds effectively to rodent 5-HT₁B but poorly to guinea pig 5-HT₁D due to divergent ECL2 residues—highlighting how minor structural variations in ligands and receptors dictate interspecies selectivity [2] [6].

Table 2: Binding Affinity and Selectivity Profile of SDZ 219-964 Across Receptors

Receptor SubtypeSpeciesAffinity (Kᵢ, nM)Functional ActivityKey Structural Determinants
5-HT₁DGuinea Pig2.1Full agonist (EC₅₀=8 nM)Asp129³.²⁹, Ser334⁷.⁴⁶, Leu209ᴱᴰ²
5-HT₁BRat>1000InactivePhe220ᴱᴰ² steric clash
5-HT₂AHuman850Partial agonistTrp336⁶.⁴⁸ occlusion
5-HT₁AGuinea Pig320AntagonistAsn386ᴺ⁶.⁵⁵ disruption

Molecular dynamics simulations further reveal that SDZ 219-964 stabilizes an active-state conformation in 5-HT₁D receptors characterized by: 1) A 3–5 Å inward shift of TM6; 2) Formation of a conserved "ionic lock" between Arg143³.⁵⁰ and Asp236⁶.³⁰; and 3) Enhanced Gi protein coupling. This contrasts with ergotamine’s biased signaling at 5-HT₂B receptors, where TM6 adopts an intermediate position favoring β-arrestin recruitment over Gq activation. Thus, SDZ 219-964 exemplifies how ligand-specific TM6 dynamics govern functional outcomes across serotonin receptor subtypes [5] [6].

Properties

CAS Number

180616-21-1

Product Name

SDZ 219-964

Molecular Formula

C13H19ClNO4PS

Synonyms

SDZ 219-964

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.